molecular formula (C6F13SO2)2NH<br>C12HF26NO4S2 B12848705 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide CAS No. 213342-85-9

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide

Cat. No.: B12848705
CAS No.: 213342-85-9
M. Wt: 781.2 g/mol
InChI Key: NZCVFAPYZQZVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly fluorinated sulfonamide characterized by two distinct perfluoroalkyl segments:

  • Tridecafluorohexane backbone: A six-carbon chain with 13 fluorine atoms (CF3(CF2)4CF2-).
  • N-((perfluorohexyl)sulfonyl) substituent: A sulfonyl group (-SO2-) linked to a perfluorohexyl chain (C6F13).

Its molecular complexity grants exceptional chemical stability, hydrophobicity, and resistance to thermal/chemical degradation, typical of per- and polyfluoroalkyl substances (PFAS).

Properties

CAS No.

213342-85-9

Molecular Formula

(C6F13SO2)2NH
C12HF26NO4S2

Molecular Weight

781.2 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)hexane-1-sulfonamide

InChI

InChI=1S/C12HF26NO4S2/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)44(40,41)39-45(42,43)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34/h39H

InChI Key

NZCVFAPYZQZVIO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide typically involves the reaction of perfluorohexylsulfonyl fluoride with hexanesulfonyl fluoride. The reaction is carried out under controlled conditions, often involving the use of fluorinating agents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential use in biological systems, including as a probe for studying protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.

    Industry: It is used in the production of high-performance materials, such as coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-N-((perfluorohexyl)sulfonyl)hexane-1-sulfonamide involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and electrostatic interactions with various biomolecules. The pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

Sulfonamides with Varied N-Substituents

Compound Name CAS No. Key Structural Differences Henry’s Law Constant (Hcc) Applications/Notes References
Target Compound Not Provided N-(C6F13SO2) substituent Not Available Hypothesized high-performance materials
N-Ethyl-N-(2-hydroxyethyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide 34455-03-3 N-ethyl and N-(2-hydroxyethyl) groups 4.6×10⁻¹ (dimensionless) Intermediate for fluorinated polymers
2-[Methyl(tridecafluorohexyl)sulfonamido]ethyl acrylate 67584-57-0 Acrylate ester functional group Not Available Polymer coatings, surfactants

Key Observations :

  • The hydroxyethyl substituent in 34455-03-3 enhances solubility in polar solvents compared to the fully fluorinated target compound .
  • Acrylate derivatives (e.g., 67584-57-0) enable polymerization, expanding utility in hydrophobic coatings .

Sulfonic Acid Derivatives and Salts

Compound Name CAS No. Functional Group Key Properties References
Methanaminium, N,N,N-trimethyl-, salt with tridecafluorohexane-1-sulfonic acid 189274-31-5 Sulfonic acid salt (ionic form) High water solubility, ionic conductivity
Perfluorohexanesulfonic acid (PFHxS) 355-46-4 Sulfonic acid (-SO3H) Environmental persistence, regulatory focus

Key Observations :

  • Sulfonic acid salts (e.g., 189274-31-5) exhibit ionic behavior, contrasting with the non-ionic, hydrophobic nature of sulfonamides like the target compound .
  • PFHxS and its salts are globally regulated due to environmental persistence, suggesting analogous concerns for the target compound .

Ether-Linked Sulfonates

Compound Name CAS No. Structure Environmental Impact References
Potassium 2-(perfluorohexyloxy)ethane sulfonate (F-53B) 756-13-8 C6F13-O-CH2CF2-SO3K Persistent, bioaccumulative

Key Observations :

  • F-53B, a short-chain PFAS alternative, shares the C6F13 segment but incorporates an ether linkage and sulfonate group.

Environmental and Physical Properties

  • Volatility : Sulfonamides with hydroxyl/acrylate groups (e.g., 34455-03-3) exhibit higher volatility (Hcc = 4.6×10⁻¹) than the target compound, which likely has negligible volatility due to its bulkier structure .
  • Persistence : The dual perfluoroalkyl chains in the target compound suggest extreme environmental persistence, akin to PFHxS (half-life >5 years in water) .

Regulatory and Industrial Context

  • Industrial Use : Fluorinated sulfonamides are niche chemicals, often used in firefighting foams, electronics, and aerospace materials due to their thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.